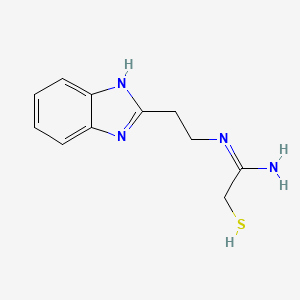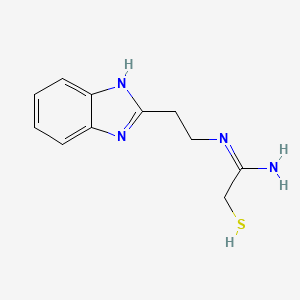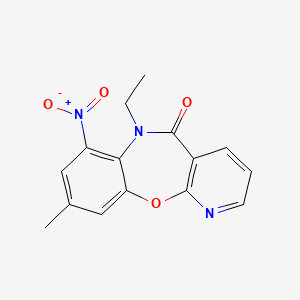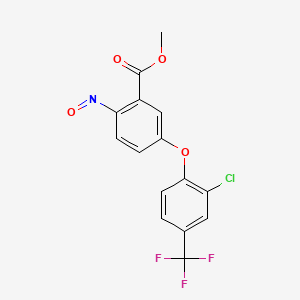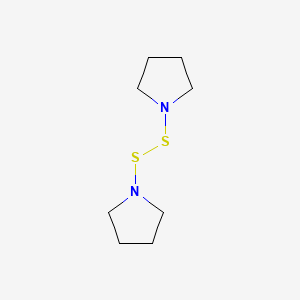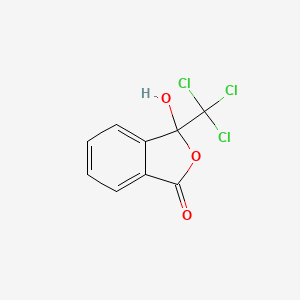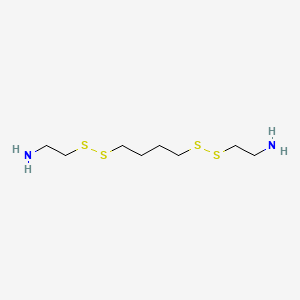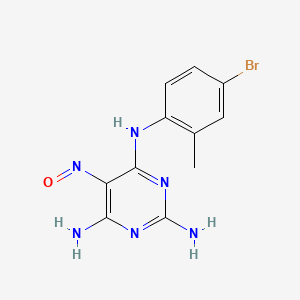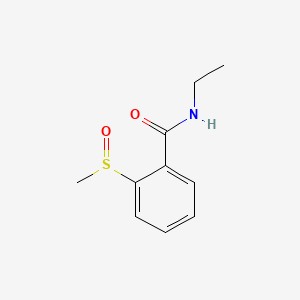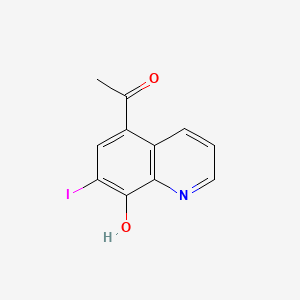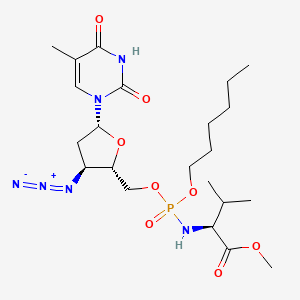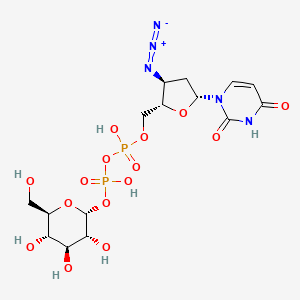
Diphosphoglucose-AzddU
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphosphoglucose-AzddU is a synthetic compound that combines the properties of diphosphoglucose and 3’-azido-2’,3’-dideoxyuridine Diphosphoglucose is a nucleotide sugar involved in glycosyltransferase reactions in metabolism, while 3’-azido-2’,3’-dideoxyuridine is an anti-HIV nucleoside analog
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphosphoglucose-AzddU involves multiple steps, starting with the preparation of diphosphoglucose and 3’-azido-2’,3’-dideoxyuridine separately. Diphosphoglucose can be synthesized through enzymatic reactions involving uridine diphosphate glucose pyrophosphorylase, which catalyzes the formation of diphosphoglucose from glucose-1-phosphate and uridine triphosphate . 3’-Azido-2’,3’-dideoxyuridine is synthesized through a series of chemical reactions starting from uridine, involving azidation and deoxygenation steps .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale enzymatic synthesis for diphosphoglucose and chemical synthesis for 3’-azido-2’,3’-dideoxyuridine. The final step would involve coupling these two components under specific reaction conditions to form the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Diphosphoglucose-AzddU can undergo various chemical reactions, including:
Oxidation: The glucose moiety can be oxidized to form glucuronic acid derivatives.
Reduction: The azido group can be reduced to an amine group.
Substitution: The hydroxyl groups on the glucose moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Glucuronic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted glucose derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a substrate in glycosylation reactions to study enzyme mechanisms and kinetics.
Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.
Industry: Potential use in the synthesis of complex carbohydrates and glycoconjugates for various applications.
Mecanismo De Acción
The mechanism of action of Diphosphoglucose-AzddU involves its interaction with specific enzymes and molecular targets:
Molecular Targets: Glycosyltransferases and reverse transcriptase enzymes.
Pathways Involved: Inhibition of viral replication by incorporating into viral DNA and causing chain termination, and participation in glycosylation reactions in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another anti-HIV nucleoside analog with similar antiviral properties.
Uridine diphosphate glucose (UDP-Glucose): A nucleotide sugar involved in glycosylation reactions.
Uniqueness
Diphosphoglucose-AzddU is unique due to its dual functionality, combining the properties of a nucleotide sugar and an antiviral nucleoside analog. This allows it to participate in both metabolic and antiviral processes, making it a versatile compound for research and potential therapeutic applications.
Propiedades
Número CAS |
132278-28-5 |
|---|---|
Fórmula molecular |
C15H23N5O15P2 |
Peso molecular |
575.32 g/mol |
Nombre IUPAC |
[[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O15P2/c16-19-18-6-3-10(20-2-1-9(22)17-15(20)26)32-8(6)5-31-36(27,28)35-37(29,30)34-14-13(25)12(24)11(23)7(4-21)33-14/h1-2,6-8,10-14,21,23-25H,3-5H2,(H,27,28)(H,29,30)(H,17,22,26)/t6-,7+,8+,10+,11+,12-,13+,14+/m0/s1 |
Clave InChI |
UMRLAMTYOVYVEO-SEKGBAOZSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)N=[N+]=[N-] |
SMILES canónico |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


